molecular formula C24H24ClN3O4 B11423764 5-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11423764
M. Wt: 453.9 g/mol
InChI Key: NBHVZWARVIISRQ-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with chlorophenyl and dimethoxyphenyl groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves multiple steps, including the formation of the pyrrolo[3,4-d]pyrimidine core and subsequent substitution reactions. The synthetic route typically starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of 5-(4-CHLOROPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24ClN3O4

Molecular Weight

453.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24ClN3O4/c1-26-18-14-28(12-11-15-5-10-19(31-3)20(13-15)32-4)22(16-6-8-17(25)9-7-16)21(18)23(29)27(2)24(26)30/h5-10,13-14H,11-12H2,1-4H3

InChI Key

NBHVZWARVIISRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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